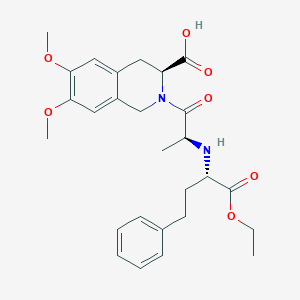
哌喹
描述
Piperaquine is an antimalarial drug used to treat and prevent malaria in humans and animals. It is a member of the 4-aminoquinoline drug class and is closely related to chloroquine and mefloquine. Piperaquine is a potent and long-acting antimalarial drug that has been used in combination with other drugs to treat uncomplicated malaria in humans since the 1950s. It has been used in combination with dihydroartemisinin (DHA) since the 1990s in the form of the fixed-dose combination drug dihydroartemisinin-piperaquine (DHA-PPQ). The combination of DHA and piperaquine is one of the most widely used antimalarial drugs in Africa, Asia, and Latin America.
科学研究应用
Malaria Treatment
Piperaquine is widely used in the treatment of Plasmodium falciparum malaria . It is often combined with a fast-acting artemisinin derivative to form artemisinin-based combination therapies (ACTs), which are the current first-line treatment for P. falciparum malaria . The combination of rapid parasite clearance of artemisinin and the lasting effects of piperaquine help to prevent recurrences and counter emerging parasite resistance .
Drug Resistance Monitoring
Piperaquine plays a crucial role in monitoring the spread of antimalarial drug resistance . Structure-switching aptamer sensors have been developed for the specific detection of piperaquine, providing a rapid and inexpensive method for tracking antimalarial drug use and quality . This is particularly important for the containment and study of parasite resistance, a major priority for malaria elimination campaigns .
Pharmacokinetic Studies
Piperaquine is the subject of extensive pharmacokinetic studies . These studies aim to optimize the antimalarial treatment regimen for piperaquine, taking into account factors such as body weight and age . The results of these studies can help to ensure that patients receive the most effective dose of piperaquine, maximizing its therapeutic lifespan .
Drug Efficacy Comparison
Research has been conducted to compare the efficacy of piperaquine with other antimalarial drugs . For example, studies have compared the efficacy of artemisinin-piperaquine (AP) with other combinations such as artesunate-amodiaquine (ASAQ), dihydroartemisinin-piperaquine (DHP), and artemether-lumefantrine (AL) . These comparisons help to inform treatment guidelines and ensure that the most effective drugs are used in the treatment of malaria .
Drug Synthesis
Piperaquine is also the focus of research into more efficient and environmentally friendly methods of drug synthesis . This research can help to reduce the cost of producing piperaquine, making it more accessible to those in need .
Drug Detection
Piperaquine and mefloquine were selected for detection in research due to their widespread use and failures against resistant P. falciparum strains in Southeast Asia . The development of selectively binding DNA aptamers from oligonucleotides allows for the detection and differentiation between these and similarly structured small-molecule drugs .
未来方向
: The efficacy of dihydroartemisinin-piperaquine and artemether-lumefantrine with and without primaquine on Plasmodium vivax recurrence: A systematic review and individual patient data meta-analysis : Efficacy and Safety of Artemisinin-Piperaquine for the Treatment of Uncomplicated Plasmodium falciparum Malaria in African Children: A Systematic Review and Meta-Analysis : Frontiers | Efficacy and Safety of Artemisinin-Piperaquine for the Treatment of Uncomplicated Plasmodium falciparum Malaria in African Children: A Systematic Review and Meta-Analysis : Population Pharmacokinetic Properties of Piperaquine in Falciparum Malaria: An Individual Participant Data Meta-Analysis : Efficacy of dihydroartemisinin-piperaquine versus artemether-lumefantrine for the treatment of uncomplicated Plasmodium falciparum malaria among children in Africa: a systematic review and meta-analysis of randomized control trials
作用机制
Target of Action
Piperaquine, an antimalarial agent, primarily targets the Plasmodium falciparum parasite’s haem detoxification pathway . The haem detoxification pathway is crucial for the survival of the malaria parasite, making it an effective target for antimalarial drugs.
Mode of Action
It is believed to function similarly to chloroquine, another antimalarial drug . Piperaquine is thought to accumulate in the parasite’s digestive vacuole, where it interferes with the detoxification of heme into hemozoin . This disruption of the haem detoxification pathway leads to the death of the parasite .
Biochemical Pathways
Piperaquine undergoes N-dealkylation , which separates its aliphatic bridge from one of the nitrogen-containing rings . The resulting aldehyde is then oxidized to a carboxylic acid to form metabolite 1 (M1). The same nitrogen-containing rings can also undergo hydroxylation at one of two sites to form M3 or M4 .
Pharmacokinetics
Piperaquine is characterized by slow oral absorption, exhibiting multiple peaks in its plasma concentration curve, suggestive of enterohepatic recycling . This pharmacokinetic property significantly influences the compound’s bioavailability. Piperaquine’s pharmacokinetics can be described by a three-compartment disposition model with flexible absorption . Body weight significantly influences clearance and volume parameters, resulting in lower piperaquine exposures in small children (<25 kg) compared to larger children and adults (≥25 kg) .
Result of Action
The primary result of piperaquine’s action is the inhibition of the Plasmodium falciparum parasite’s haem detoxification pathway , leading to the death of the parasite . This makes piperaquine effective in the treatment of uncomplicated Plasmodium falciparum infection .
Action Environment
The efficacy and stability of piperaquine can be influenced by various environmental factors. For instance, resistance to piperaquine has been increasingly reported since 2010, particularly in Southeast Asia . The epicenter of piperaquine resistance is western Cambodia, where over 40% of dihydroartemisinin-piperaquine treatments failed to eliminate parasites from the patient’s blood . This suggests that geographical and regional factors can significantly influence the action and efficacy of piperaquine.
属性
IUPAC Name |
7-chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32Cl2N6/c30-22-2-4-24-26(20-22)32-8-6-28(24)36-16-12-34(13-17-36)10-1-11-35-14-18-37(19-15-35)29-7-9-33-27-21-23(31)3-5-25(27)29/h2-9,20-21H,1,10-19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRHFBCYFMIWHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)C5=C6C=CC(=CC6=NC=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32Cl2N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00193825 | |
| Record name | Piperaquine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00193825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
535.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The mechanism of piperaquine inhibition of the haem detoxification pathway is unknown but is expected to be similar to that of [DB00608]. | |
| Record name | Piperaquine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13941 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Piperaquine | |
CAS RN |
4085-31-8 | |
| Record name | Quinoline, 4,4′-(1,3-propanediyldi-4,1-piperazinediyl)bis[7-chloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4085-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperaquine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004085318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperaquine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13941 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Piperaquine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00193825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIPERAQUINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A0HV2Q956Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







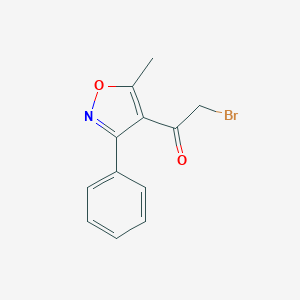

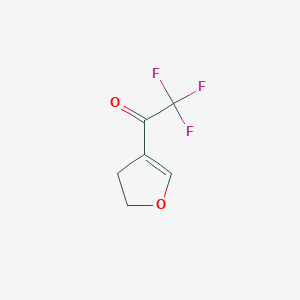
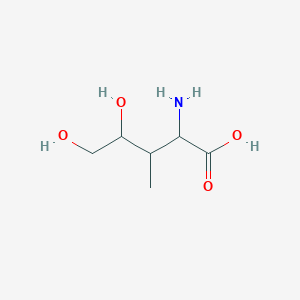
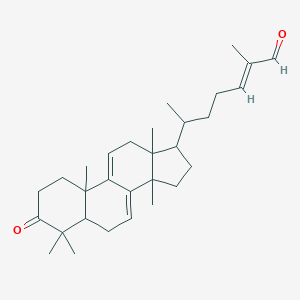
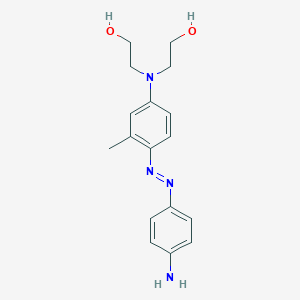
![(2s,5r)-7-Oxo-1-azabicyclo[3.2.0]hept-3-ene-2-carboxylic acid](/img/structure/B10650.png)
![4,5,8-Trimethyloctahydro-2H-pyrazino[2,3-B][1,4]oxazine](/img/structure/B10651.png)

